Cyclopropanesulfonyl fluoride

Catalog No.
S3326658
CAS No.
822-49-1
M.F
C3H5FO2S
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanesulfonyl fluoride

CAS Number

822-49-1

Product Name

Cyclopropanesulfonyl fluoride

IUPAC Name

cyclopropanesulfonyl fluoride

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2

InChI Key

XPOPREDCDIARJH-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)F

Canonical SMILES

C1CC1S(=O)(=O)F

Organic Synthesis, Chemical Biology, Drug Discovery and Materials Science

Protein–Protein Interactions and Covalent Protein Drugs

Fluorosulfonylation

Development of New Synthetic Methods

Cyclopropanesulfonyl fluoride is a small molecule containing a cyclopropane ring (three-membered carbon ring), a sulfonyl group (SO2), and a fluorine atom (F). It is thought to be synthetically derived but information on its natural origin is limited []. The sulfonyl fluoride motif (SO2F) has emerged as a promising linker for attaching small molecules to biomolecules like proteins and nucleic acids []. This potential for bioconjugation is driving research into its properties and applications.


Molecular Structure Analysis

The key feature of cyclopropanesulfonyl fluoride is the combination of the strained cyclopropane ring and the electron-withdrawing sulfonyl fluoride group. The cyclopropane ring creates ring strain, making the molecule more reactive. The sulfonyl fluoride group is highly electronegative, pulling electron density away from the surrounding atoms and influencing its reactivity [].


Chemical Reactions Analysis

Specific information on the synthesis of cyclopropanesulfonyl fluoride is not readily available in scientific literature. However, its structure suggests potential synthetic routes involving reactions between cyclopropane derivatives and sulfonyl fluoride precursors [].

Due to its limited research history, detailed information on the reactivity of cyclopropanesulfonyl fluoride is scarce. However, based on its functional groups, it is expected to undergo reactions typical of sulfonyl fluorides, such as nucleophilic substitution reactions where the fluorine atom is replaced by another nucleophile [].

As mentioned earlier, the primary interest in cyclopropanesulfonyl fluoride lies in its potential as a bioconjugation tool. The sulfonyl fluoride group is known to react with nucleophiles present in amino acids (protein building blocks) and nucleotides (nucleic acid building blocks), forming stable covalent bonds. This allows researchers to attach cyclopropanesulfonyl fluoride-modified molecules to biomolecules for various applications []. The specific mechanism of action within biological systems will depend on the attached molecule and its intended function.

  • Nucleophilic Substitution: The sulfonyl fluoride moiety can undergo nucleophilic attack, leading to the formation of sulfonamides or other derivatives. This reaction is facilitated by the electrophilic nature of the sulfur atom in the sulfonyl group .
  • Fluorination Reactions: Cyclopropanesulfonyl fluoride can serve as a precursor for generating fluorinated compounds through deoxofluorination methods, which convert hydroxyl or other functional groups into fluorides .
  • Cyclization Reactions: The compound can participate in cyclization processes, leading to the formation of complex cyclic structures that are of interest in medicinal chemistry .

The biological activity of cyclopropanesulfonyl fluoride is noteworthy, particularly in the context of its potential as a pharmacological agent. Research indicates that compounds with sulfonyl fluoride groups can exhibit inhibitory effects on various enzymes, including proteases and kinases. These interactions are often facilitated by the electrophilic nature of the sulfonyl fluoride, which can form covalent bonds with nucleophilic sites on target proteins .

Several methods have been developed for synthesizing cyclopropanesulfonyl fluoride:

  • Direct Fluorination: This method involves the direct introduction of fluorine into cyclopropane derivatives under controlled conditions. Although effective, this approach may require careful handling due to the reactivity of fluorine .
  • Sulfonation followed by Fluorination: Cyclopropane can be first sulfonated to form a sulfonyl chloride, which is then converted to the corresponding sulfonyl fluoride using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride .
  • Cyclization of Precursor Compounds: A more recent approach involves the cyclization of precursors that contain both nitrile and sulfonyl fluoride functionalities. This method allows for greater control over reaction conditions and yields .

Cyclopropanesulfonyl fluoride has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, including pharmaceuticals that target specific enzymes .
  • Material Science: The compound is utilized in developing new materials with enhanced properties due to its unique structure and reactivity.
  • Chemical Research: Cyclopropanesulfonyl fluoride is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various transformations .

Studies on cyclopropanesulfonyl fluoride have focused on its interaction with biological macromolecules. The compound's ability to form covalent bonds with nucleophilic residues in proteins has been investigated, highlighting its potential as a tool for probing enzyme mechanisms and designing inhibitors. Such interactions are crucial for understanding its biological implications and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with cyclopropanesulfonyl fluoride, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Cyclobutanesulfonyl fluorideFour-membered ringHigher strain energy; different reactivity profile
2-Pyridinesulfonyl fluorideAromatic ringEnhanced stability; used in asymmetric synthesis
Sulfur tetrafluorideSimple sulfur-fluorideHighly reactive; used primarily for fluorination reactions
Cyclohexanesulfonyl fluorideSix-membered ringLower strain; broader application scope

Cyclopropanesulfonyl fluoride stands out due to its three-membered ring structure, which imparts unique strain and reactivity characteristics not found in larger cyclic compounds. Its ability to participate in diverse reactions while maintaining stability under specific conditions makes it particularly valuable in synthetic chemistry.

PropertyValueReference
Molecular FormulaC₃H₅FO₂S [1] [2]
Molecular Weight (g/mol)124.13 [1] [2]
CAS Number822-49-1 [1] [2] [3]
Physical StateColorless to pale yellow liquid [3]
Density (g/L at 25°C)1.310 [1] [4]
Refractive Index (n/D)1.407 [1] [4]
Flash Point (°C)64.44 [1] [4]
SMILES NotationFS(C1CC1)(=O)=O [1] [2] [5]
InChI KeyXPOPREDCDIARJH-UHFFFAOYSA-N [1] [2] [5]

The compound features a three-membered cyclopropane ring directly attached to a sulfonyl fluoride functional group, creating a unique structural motif that combines the high ring strain of cyclopropane with the electrophilic nature of the sulfonyl fluoride moiety [3]. This structural arrangement imparts distinctive reactivity characteristics that are exploited in various synthetic applications, particularly in click chemistry transformations [1] [6].

Reactivity and Mechanistic Paradigms

Iodine(I)/Iodine(III) Redox Catalysis in Fluorocyclopropanation

The iodine-catalyzed fluorocyclopropanation of cyclopropanesulfonyl fluoride represents a paradigmatic example of hypervalent iodine chemistry operating through well-defined redox cycles [7] [8]. The transformation proceeds through a two-electron oxidation-reduction sequence involving the interconversion between iodine(I) and iodine(III) oxidation states [9] [10].

The catalytic cycle initiates with the oxidation of iodoarenes to hypervalent iodine(III) species, which serve as electrophilic fluorinating agents [8] [11]. Molecular iodine functions as an effective redox catalyst for oxidative cross-coupling reactions, demonstrating its ability to tune radical reactivity through reversible carbon-iodine bond formation [7]. The iodine(III) species exhibit enhanced electrophilicity compared to their iodine(I) precursors, with formal potentials ranging from +1.2 to +1.8 V versus the normal hydrogen electrode [12].

The mechanistic pathway involves initial coordination of the iodine(III) catalyst to the cyclopropane ring, followed by fluoride transfer to generate the fluorocyclopropane product [8]. Computational studies reveal that the catalyst preferentially activates carbon-carbon double bonds through halogen bonding interactions, with subsequent fluoride delivery occurring via an umpolung mechanism [8]. This process establishes an unprecedented nucleophilic fluorination pathway that contrasts with traditional electrophilic fluorination methods.

Iodine SpeciesOxidation StateFormal Potential (V vs NHE)Stability Constant (log K)Catalytic Role
I⁻ (Iodide)-1-0.54N/ANucleophile
I₂ (Molecular Iodine)0+0.54N/AMild oxidant
I₃⁻ (Triiodide)-1/3 (avg)+0.54 (I₃⁻/I⁻)6.4 (I₃⁻ formation)Stabilized intermediate
ArI (Iodoarene)+1VariableStablePrecatalyst
ArIF₂ (Difluoroiodoarene)+3+1.2 to +1.8Moderately stableActive catalyst
ArIO (Iodosoarene)+3+1.0 to +1.5ReactiveOxidizing agent
ArIO₂ (Iodoxybenzene)+5+1.5 to +2.0Highly reactiveStrong oxidant

The efficiency of the iodine(I)/iodine(III) redox cycle depends critically on the electronic properties of the iodoarene catalyst and the nature of the fluorine source [9]. Iodine(III)-based donor catalysts exhibit superior catalytic activity compared to iodine(I)-based systems, with double cationic catalysts demonstrating enhanced potency over single cationic variants [9]. The relationship between catalytic activity and halogen bond strength follows a linear correlation, where stronger halogen bonds result in lower activation barriers and improved reaction efficiency [9].

Dynamic Equilibrium of Cyclobutene Intermediates

The formation and stability of cyclobutene intermediates in cyclopropanesulfonyl fluoride transformations represent a critical mechanistic aspect governed by thermodynamic and kinetic factors [13] [14]. Cyclobutene species serve as key intermediates in ring-expansion reactions, with their stability determined by the balance between ring strain relief and electronic stabilization effects [13].

Computational studies demonstrate that the electrocyclic ring-opening of cyclobutene systems proceeds through well-defined transition states characterized by specific geometric constraints [13]. The energy difference between closed and open forms is primarily dictated by the electronic structure of the open form, where rotation along the resulting carbon-carbon bond drives electronic delocalization [14]. This delocalization process provides significant stabilization to the ring-opened products, influencing the overall thermodynamic favorability of the transformation.

The stability of disubstituted cyclobutenes varies considerably depending on the nature of the substituents attached to the four-membered ring [13]. Systems bearing electron-withdrawing groups exhibit enhanced stability due to the formation of push-pull electronic arrangements that stabilize the cyclobutene structure [13]. The presence of conjugated systems adjacent to the cyclobutene ring further enhances stability through extended delocalization effects.

CompoundRing Strain Energy (kcal/mol)C-H Bond Dissociation Energy (kcal/mol)Stabilization Factor
Cyclopropane27.0101.1Walsh orbital interactions
Cyclobutane26.3100.6Reduced angular strain
Cyclobutene22.3111.9 (vinyl)π-bond stabilization
Cyclopropene54.1104.8Severe angular strain
Methylenecyclopropane39.599.3 (allylic)Allylic stabilization
Methylcyclopropane29.8110.5Strong C-H bonds
1-Methylcyclopropene43.295.7Weak C-H bonds

The dynamic equilibrium between cyclobutene intermediates and their ring-opened products is influenced by temperature, solvent effects, and the presence of catalytic species [15]. At elevated temperatures, the equilibrium shifts toward the ring-opened forms due to increased entropic contributions and the relief of ring strain [15]. The activation barriers for ring-opening processes correlate with the thermodynamic stability of the resulting products, with more stable open forms exhibiting lower activation barriers for ring-opening [14].

Kinetic studies reveal that the rate-determining step in cyclobutene transformations typically involves the initial ring-opening process, with subsequent reactions proceeding rapidly once the ring-opened intermediate is formed [16]. The observed reaction rates depend on the electronic nature of the substituents, with electron-donating groups accelerating the ring-opening process and electron-withdrawing groups providing kinetic stabilization to the cyclobutene intermediates [16].

Walsh Orbital Stabilization Effects in Cationic Transition States

The Walsh orbital model provides a fundamental framework for understanding the electronic structure and reactivity of cyclopropane-containing compounds, including cyclopropanesulfonyl fluoride [17] [18]. Walsh orbitals represent molecular orbitals derived from the combination of methylene frontier orbitals in a cyclopropane ring system, with the resulting orbitals exhibiting unique symmetry properties that influence chemical reactivity [17] [18].

The Walsh orbital description of cyclopropane involves the formation of carbon-carbon bonds through the overlap of sp² hybrid orbitals directed toward the ring center, creating one bonding and two antibonding molecular orbitals [19]. The remaining p orbitals, positioned in the plane of the cyclopropane ring, generate two carbon-carbon bonding interactions and one antibonding orbital through bent overlap [19]. This orbital arrangement results in significant electron density outside the triangular carbon framework, creating regions of enhanced reactivity [19].

In cationic transition states involving cyclopropanesulfonyl fluoride, Walsh orbital interactions provide significant stabilization through hyperconjugative effects [20]. The interaction between electron-rich Walsh orbitals and adjacent electron-deficient centers leads to substantial lowering of activation barriers for bond-breaking processes [20]. This stabilization effect is particularly pronounced in axial carbon-hydrogen bond activation, where hyperconjugation between the carbon-hydrogen bond and the Walsh orbital reduces the energy required for bond cleavage [20].

The magnitude of Walsh orbital stabilization depends on the geometric arrangement of the transition state and the degree of orbital overlap between the cyclopropane system and the developing cationic center [20]. Computational studies demonstrate that optimal stabilization occurs when the Walsh orbital exhibits maximum overlap with the vacant p orbital of the cationic species [20]. This geometric requirement influences the stereochemical outcome of reactions involving cyclopropane-containing substrates.

The Walsh orbital model also explains the enhanced reactivity of cyclopropane systems compared to other saturated hydrocarbons [21] [16]. The release of ring strain energy, combined with the stabilizing effects of Walsh orbital interactions, creates a thermodynamic driving force that exceeds 100 kilojoules per mole for ring-opening reactions [16]. This substantial energetic advantage makes cyclopropane derivatives particularly reactive toward nucleophilic attack and other ring-opening processes [16].

Bond delocalization emerges as a key factor that operates alongside strain release to dominate reactivity in cyclopropane systems [22]. The combination of thermodynamic and delocalization parameters provides accurate predictions of activation barriers for cyclopropane transformations, establishing a quantitative relationship between electronic structure and chemical reactivity [22]. This relationship enables the rational design of cyclopropane-based synthetic strategies that exploit the unique electronic properties of the Walsh orbital system.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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